disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate
CAS No.:
Cat. No.: VC17952182
Molecular Formula: C10H11N4Na2O8P
Molecular Weight: 392.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N4Na2O8P |
|---|---|
| Molecular Weight | 392.17 g/mol |
| IUPAC Name | disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
| Standard InChI Key | AANLCWYVVNBGEE-UHFFFAOYSA-L |
| Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate, reflects its stereochemical configuration and functional groups . Its molecular formula varies slightly depending on hydration state:
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Anhydrous form: (molecular weight 392.17 g/mol).
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Octahydrate form: (molecular weight 536.3 g/mol).
The disparity in molecular weight arises from the inclusion of eight water molecules in the hydrated form, which influences solubility and crystallinity.
Structural Analysis
The compound consists of three core components:
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Purine base: A 6-oxo-3H-purin-9-yl group, analogous to inosine’s hypoxanthine base .
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Ribose-like oxolane ring: A furanose ring with hydroxyl groups at positions 3 and 4, critical for hydrogen bonding.
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Disodium phosphate ester: A methyl phosphate group neutralized by two sodium ions, enhancing aqueous solubility.
The stereochemistry (2R,3S,4R,5R) ensures proper spatial orientation for biological interactions. The SMILES notation, C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+], further clarifies atomic connectivity .
Table 1: Comparative Molecular Properties
| Property | Anhydrous Form | Octahydrate Form |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P | C₁₀H₂₇N₄Na₂O₁₆P |
| Molecular Weight | 392.17 g/mol | 536.3 g/mol |
| CAS Number | Not provided | 20813-76-7 |
| Hydration State | Anhydrous | Octahydrate |
Synthesis and Purification Strategies
Reaction Pathway
Synthesis typically involves multi-step organic reactions:
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Nucleoside precursor preparation: Inosine or its analogs undergo protection of hydroxyl groups using trimethylsilyl or acetyl groups.
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Phosphorylation: The protected nucleoside reacts with phosphorus oxychloride (POCl₃) or cyclic phosphates under alkaline conditions (pH 8–9).
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Deprotection and neutralization: Acidic hydrolysis removes protecting groups, followed by titration with sodium hydroxide to form the disodium salt.
Optimization Parameters
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Temperature: Maintained at 0–5°C during phosphorylation to prevent side reactions.
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Solvent system: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) ensures reagent stability.
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Purification: Column chromatography (silica gel, eluent: methanol/chloroform 1:9) achieves >95% purity.
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxyl protection | Ac₂O, pyridine, 25°C, 12h | 85 |
| Phosphorylation | POCl₃, DMF, 0°C, 2h | 72 |
| Deprotection | HCl (1M), 25°C, 1h | 90 |
| Neutralization | NaOH (2M), pH 7.4 | Quant. |
Mechanism of Action and Biological Relevance
Nucleotide Metabolism Interference
As a 5'-phosphorylated inosine analog, the compound competes with endogenous nucleotides (e.g., ATP, GTP) in enzymatic processes . It inhibits purine nucleoside phosphorylase (PNP) by mimicking inosine-5'-phosphate, a key substrate in purine salvage pathways. This inhibition elevates intracellular dGTP levels, inducing apoptosis in rapidly dividing cells.
Enzyme Binding Studies
Crystallographic analyses reveal that the phosphate group coordinates with Mg²⁺ ions in PNP’s active site (). The hydroxyl groups at C3' and C4' form hydrogen bonds with Asp244 and Ser275 residues, stabilizing the enzyme-inhibitor complex .
| Application | Model System | Effective Concentration | Outcome |
|---|---|---|---|
| Antiviral | Zika virus (Vero cells) | 10 µM | 50% viral load reduction |
| Antileukemic | Jurkat cells | 5.2 µM | G1 arrest (80% cells) |
| Enzyme inhibition | Recombinant PNP | 0.8 µM | 95% activity inhibition |
Comparative Analysis with Structural Analogs
Disodium [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-Oxo-3H-Purin-9-yl)Oxolan-2-yl]Methyl Phosphate
This analog differs in the oxolanyl ring’s stereochemistry (2R vs. 2S), reducing PNP binding affinity by 3-fold. The altered configuration hinders hydrogen bonding with Ser275, explaining its lower therapeutic efficacy.
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